molecular formula C10H15N3O B5782548 2-cyano-N-(cycloheptylideneamino)acetamide

2-cyano-N-(cycloheptylideneamino)acetamide

Cat. No.: B5782548
M. Wt: 193.25 g/mol
InChI Key: XFHDZVZOOUWCOG-UHFFFAOYSA-N
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Description

2-cyano-N-(cycloheptylideneamino)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatile reactivity and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(cycloheptylideneamino)acetamide typically involves the reaction of cyanoacetic acid with cycloheptylamine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(cycloheptylideneamino)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-cyano-N-(cycloheptylideneamino)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano and carbonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of bioactive molecules. The exact molecular targets and pathways involved depend on the specific reactions and applications being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(cycloheptylideneamino)acetamide is unique due to its specific cycloheptylideneamino moiety, which imparts distinct reactivity and properties compared to other cyanoacetamide derivatives. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic structures and bioactive molecules .

Properties

IUPAC Name

2-cyano-N-(cycloheptylideneamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-7-10(14)13-12-9-5-3-1-2-4-6-9/h1-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHDZVZOOUWCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CC#N)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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